Imidazo[1,2-a]pyridin-5-ylmethanol
Overview
Description
Imidazo[1,2-a]pyridin-5-ylmethanol is a heterocyclic compound that features a fused imidazole and pyridine ring system with a hydroxymethyl group attached to the fifth position. This compound is part of the broader class of imidazopyridines, which are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-5-ylmethanol can be achieved through various synthetic methodologies. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core, followed by hydroxymethylation.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step, often under mild conditions.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically employs scalable methods such as multicomponent reactions and oxidative coupling due to their efficiency and high yields. These methods are optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and various amines are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, thiols, amines.
Scientific Research Applications
Imidazo[1,2-a]pyridin-5-ylmethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-5-ylmethanol can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms within the ring system.
Imidazo[1,5-a]pyridine: Another structural isomer with different electronic properties and reactivity.
Imidazo[4,5-b]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTSIZUFZZFCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456074 | |
Record name | Imidazo[1,2-a]pyridin-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167884-17-5 | |
Record name | Imidazo[1,2-a]pyridin-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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